2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide

Drug Design ADME Prediction Lipophilicity

2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide is a synthetic small molecule (PubChem CID belonging to the 4-oxo-4H-pyran-3-yl phenylacetamide class, featuring an indoline moiety. Its computed physicochemical parameters include a molecular weight of 390.4 g/mol, a calculated logP (XLogP3) of 3.3, a single hydrogen bond donor, and five hydrogen bond acceptors.

Molecular Formula C23H22N2O4
Molecular Weight 390.439
CAS No. 898416-87-0
Cat. No. B2551366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide
CAS898416-87-0
Molecular FormulaC23H22N2O4
Molecular Weight390.439
Structural Identifiers
SMILESCC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4
InChIInChI=1S/C23H22N2O4/c1-16-11-17-7-5-6-10-20(17)25(16)13-19-12-21(26)22(14-28-19)29-15-23(27)24-18-8-3-2-4-9-18/h2-10,12,14,16H,11,13,15H2,1H3,(H,24,27)
InChIKeyXVODATNMYAUCMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-((2-Methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide (CAS 898416-87-0): Chemical Identity and Procurement-Specific Physicochemical Profile


2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide is a synthetic small molecule (PubChem CID 18575659) belonging to the 4-oxo-4H-pyran-3-yl phenylacetamide class, featuring an indoline moiety. Its computed physicochemical parameters include a molecular weight of 390.4 g/mol, a calculated logP (XLogP3) of 3.3, a single hydrogen bond donor, and five hydrogen bond acceptors [1]. These properties place it within a chemical space typical of fragment- or lead-like molecules for drug discovery, though no primary biological activity data is currently available in the public domain from non-excluded sources.

Why In-Class 4-Oxo-4H-Pyran Phenylacetamide Analogs Cannot Be Interchanged with 2-((6-((2-Methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide


Within the 4-oxo-4H-pyran-3-yl phenylacetamide series, variations in the N-substituted amine at the 6-position (indoline, quinoline, benzylpiperazine) and the amide terminus (phenyl, phenethyl, substituted phenyl) can drastically alter lipophilicity, electronic properties, and target engagement. For the target compound, the presence of the 2-methylindoline group imparts a distinct steric and electronic profile compared to unsubstituted indoline or tetrahydroquinoline analogs [1]. Computed descriptors such as XLogP3 (3.3) and hydrogen bonding capacity directly influence solubility, permeability, and off-target binding, meaning even seemingly minor structural modifications can lead to divergent biological outcomes. Generic substitution within this scaffold is therefore scientifically unjustified without experimental verification of functional equivalence.

Quantitative Differentiation Evidence for 2-((6-((2-Methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide Procurement


Lipophilicity Tuning: XLogP3 Comparison Against the Unsubstituted Indoline Analog

The target compound incorporates a 2-methyl group on the indoline ring absent in the direct analog 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide (CAS 898440-47-6). This methyl substitution increases the computed logP (XLogP3) from a predicted ~2.9 for the unsubstituted analog to 3.3 for the target compound [1]. The difference of ~0.4 log units corresponds to a theoretical ~2.5-fold increase in membrane partitioning, which may be advantageous for applications requiring enhanced passive permeability or CNS penetration. No experimental logP or logD data was identified for either compound; all values are computed.

Drug Design ADME Prediction Lipophilicity

Hydrogen Bond Acceptor Capacity Differentiated from Piperazine-Containing Analogs

Compared to analogs bearing a benzylpiperazine substituent at the 6-position, such as 2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide, the target compound has a lower hydrogen bond acceptor count (5 vs. 6) due to the absence of the piperazine ring nitrogen [1]. This reduction in H-bond acceptors correlates with a lower topological polar surface area (TPSA), which is a key predictor of oral bioavailability and membrane permeation. The computed TPSA for the target compound is approximately 67 Ų, while the benzylpiperazine analog is estimated at ~79 Ų. This difference may translate into improved passive absorption for the target compound.

Medicinal Chemistry Ligand Efficiency Physicochemical Properties

Molecular Weight Efficiency: 2-Methylindoline vs. Phenethylamide Elaboration

The target compound (MW = 390.4 g/mol) represents a middle ground in the series between the des-methyl analog (MW = 376.4 g/mol) and the phenethylamide analog (2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide, MW = 418.5 g/mol) [1]. While adding a methyl group increases molecular weight by 14 Da, elaborating the amide to a phenethylamide adds an additional 28 Da. For fragment- or lead-like screening, the target compound maintains a lower molecular weight than the phenethyl analog while offering the lipophilicity advantage of the 2-methyl substitution. This position in the chemical space may offer an optimal balance for certain screening cascades.

Fragment-Based Drug Discovery Ligand Efficiency Lead Optimization

Procurement-Driven Application Scenarios for 2-((6-((2-Methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide


Drug Discovery Screening Library Member for CNS or Intracellular Targets Requiring Moderate Lipophilicity

Based on its computed XLogP3 of 3.3 and moderate molecular weight (390.4 g/mol), this compound is a suitable candidate for screening libraries targeting intracellular or CNS proteins where some degree of membrane permeability is needed. The 2-methyl substitution differentiates it from the less lipophilic des-methyl analog [1].

Chemical Probe Development When Indoline N-Methylation is a Desired SAR Feature

For structure-activity relationship (SAR) studies on 4-oxo-4H-pyran phenylacetamides, the 2-methylindoline moiety offers a distinct steric and electronic environment compared to unsubstituted indoline or tetrahydroquinoline analogs. The compound serves as a key comparator in methyl-walk or methylation-scan experiments.

ADME Model Validation Set Component for Lipophilicity and TPSA Prediction Algorithms

With its computed TPSA of ~67 Ų and XLogP3 of 3.3, the compound can be used as a validation standard in computational ADME models, particularly when comparing predicted vs. experimentally determined logD and permeability values across a series of structurally related analogs.

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